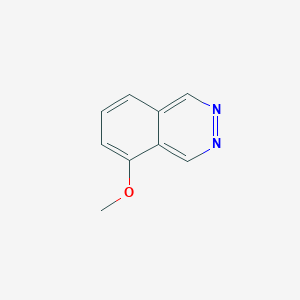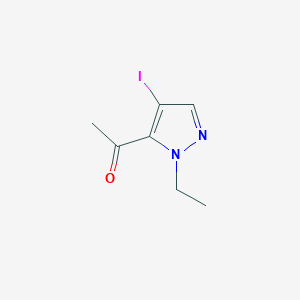
3-(1-Benzyl-5-oxopyrrolidin-2-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Benzyl-5-oxopyrrolidin-2-yl)propanenitrile is an organic compound with the molecular formula C14H16N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-5-oxopyrrolidin-2-yl)propanenitrile typically involves the reaction of benzylamine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a catalytic amount of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(1-Benzyl-5-oxopyrrolidin-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired functional group.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxo compounds, and substituted benzyl derivatives.
科学的研究の応用
3-(1-Benzyl-5-oxopyrrolidin-2-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(1-Benzyl-5-oxopyrrolidin-2-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- Benzyl 3-(5-oxopyrrolidin-2-yl)propanoate
- 2-(1-Benzofuran-2-yl)pyrrolidine hydrochloride
- 3-(2-(3-Methoxy-3-oxopropyl)-5-oxopyrrolidin-2-yl)propanoic acid
Uniqueness
3-(1-Benzyl-5-oxopyrrolidin-2-yl)propanenitrile is unique due to its specific structural features, such as the presence of both a nitrile group and a benzyl-substituted pyrrolidine ring. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
特性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
3-(1-benzyl-5-oxopyrrolidin-2-yl)propanenitrile |
InChI |
InChI=1S/C14H16N2O/c15-10-4-7-13-8-9-14(17)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-9,11H2 |
InChIキー |
XVRYIQUSKDGFBZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1CCC#N)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11795285.png)


![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxyethyl)pyrimidine](/img/structure/B11795297.png)
![8-chloro-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1,3,5,8-tetraene;dihydrochloride](/img/structure/B11795322.png)






